Product packaging for (-)-alpha-Thujene(Cat. No.:CAS No. 3917-48-4)

(-)-alpha-Thujene

Cat. No.: B1222947
CAS No.: 3917-48-4
M. Wt: 136.23 g/mol
InChI Key: KQAZVFVOEIRWHN-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-alpha-Thujene is one of the enantiomeric forms of alpha-Thujene, a bicyclic monoterpene found naturally in the essential oils of a wide variety of plants such as junipers, arborvitae (Thuja species), sage, eucalyptus, and frankincense (Boswellia species) . This compound contributes to the pungent flavor profile of some herbs like summer savory and is characterized by a woody, green, and herbal odor . It serves as a valuable standard in analytical chemistry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS), for the identification and quantification of terpene profiles in natural products and essential oils . In pharmacological research, compounds in the thujene family are of significant interest. It is important to distinguish this compound from its structurally related metabolite, alpha-Thujone. Alpha-Thujone is known to act as a GABA A receptor antagonist, a mechanism that is associated with convulsant activity at high doses . This makes the study of the biosynthesis and metabolic pathway from thujene to thujone a critical area of research for understanding neuropharmacology and toxicity . Furthermore, alpha-Thujene has been identified as a component in complex essential oil blends studied for their potential calming and sleep-aid properties, suggesting a role in neurobiological research . Its presence in oils with documented anti-inflammatory activity also points to its potential utility in immunology and inflammation research . The compound has practical applications in other scientific fields as well. In synthetic chemistry, alpha-Thujene is a known precursor in the preparation of other valuable molecules, such as sabinene hydrate, which is used as a flavor component . In chemosystematics, the distribution and relative abundance of this compound in plants can be used as a chemical marker for taxonomy and understanding evolutionary relationships between species . This product is intended for research and analytical purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions as it may be flammable and pose health and environmental hazards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B1222947 (-)-alpha-Thujene CAS No. 3917-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3917-48-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1R)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m1/s1

InChI Key

KQAZVFVOEIRWHN-NXEZZACHSA-N

SMILES

CC1=CCC2(C1C2)C(C)C

Isomeric SMILES

CC1=CC[C@]2([C@@H]1C2)C(C)C

Canonical SMILES

CC1=CCC2(C1C2)C(C)C

Origin of Product

United States

Biosynthesis and Metabolic Engineering of Alpha Thujene

Precursor Pathways in Plants

The foundation of all terpenoid biosynthesis, including that of (-)-alpha-thujene, lies in the production of two five-carbon isomers: Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP). mdpi.compnas.org Plants uniquely employ two distinct and spatially separated pathways to generate these universal precursors. mdpi.comfrontiersin.org

Mevalonate (B85504) (MVA) Pathway Contribution

Located primarily in the cytosol and peroxisomes, the Mevalonate (MVA) pathway traditionally supplies the precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgfrontiersin.orgethz.ch This pathway commences with the condensation of two acetyl-CoA molecules. tandfonline.com A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). frontiersin.org While classically associated with sesquiterpene synthesis, emerging evidence from studies on species like peppermint indicates that the MVA pathway can also contribute precursors to monoterpene biosynthesis, highlighting a metabolic crosstalk between pathways. biorxiv.orgresearchgate.net

Methylerythritol Phosphate (B84403) (MEP) Pathway Contribution

The Methylerythritol Phosphate (MEP) pathway, situated within the plastids, is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). pnas.orgrsc.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P). pnas.orgfrontiersin.org Key enzymes in the MEP pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which are considered rate-limiting steps. pnas.orgfrontiersin.orgresearchgate.net In snapdragon flowers, for instance, the MEP pathway is the exclusive source of IPP for both plastidial monoterpene and cytosolic sesquiterpene biosynthesis, demonstrating the transport of intermediates from the plastids to the cytosol. pnas.org

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Formation

Both the MVA and MEP pathways culminate in the production of IPP and DMAPP. mdpi.comtandfonline.com IPP can be reversibly converted to its more reactive isomer, DMAPP, by the enzyme isopentenyl diphosphate isomerase (IPPI). mdpi.comfrontiersin.org These two C5 units are the fundamental building blocks that are sequentially condensed to form larger prenyl diphosphates, the direct precursors to the vast array of terpenoid compounds. mdpi.com

Enzymatic Synthesis of alpha-Thujene (B106647)

The final steps leading to the formation of this compound involve the action of specific enzymes that utilize a C10 precursor and catalyze its transformation into the characteristic bicyclic structure.

Role of Geranyl Diphosphate (GPP) as a Direct Precursor

Geranyl Diphosphate (GPP), a ten-carbon molecule, serves as the direct precursor for all monoterpenes, including this compound. rsc.orgtandfonline.com GPP is formed through the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by Geranyl Diphosphate Synthase (GPPS). mdpi.comtandfonline.com This critical step channels the five-carbon precursors from the MVA and/or MEP pathways into the monoterpene biosynthetic route. researchgate.net The conversion of GPP is the branching point where the pathway commits to the formation of a specific monoterpene. proteopedia.org

Characterization of alpha-Thujene Synthase Enzymes (TPS)

The cyclization of GPP to form this compound is catalyzed by a specific class of enzymes known as terpene synthases (TPS). mdpi.comfrontiersin.org These enzymes are responsible for the remarkable diversity of terpene structures. mdpi.com

Several alpha-thujene synthase enzymes have been identified and characterized from various plant species. For example, in Litsea cubeba, an enzyme designated LcTPS2, belonging to the TPS-b subfamily, was found to convert GPP specifically into alpha-thujene. uniprot.orgresearchgate.net In contrast, another enzyme from the same plant, LcTPS3, is multifunctional and produces both alpha-thujene and (+)-sabinene from GPP. researchgate.net Similarly, a gamma-terpinene (B192506) synthase from Thymus vulgaris was shown to produce alpha-thujene as a minor product from GPP. proteopedia.org In Arabidopsis thaliana, a 1,8-cineole synthase (AtTPS-Cin) also produces (+)-alpha-thujene as a minor component alongside other monoterpenes. nih.gov Research on carrot (Daucus carota) has identified a terpene synthase gene cluster where specific enzymes are responsible for producing various monoterpenes, with some QTLs linked to alpha-thujene content. d-nb.info These enzymes typically belong to the TPS-b subfamily of angiosperm monoterpene synthases. frontiersin.orgresearchgate.netfrontiersin.org

The catalytic mechanism involves the ionization of the diphosphate group from GPP, creating a reactive carbocation intermediate that then undergoes a series of cyclizations and rearrangements to form the final bicyclic structure of this compound. smolecule.comrsc.org

Table of Research Findings on alpha-Thujene Synthase Activity

Plant SpeciesEnzyme NameSubstrateMajor Product(s)Minor Product(s) Including alpha-ThujeneReference
Litsea cubebaLcTPS2GPPalpha-Thujene- uniprot.orgresearchgate.net
Litsea cubebaLcTPS3GPPalpha-Thujene, (+)-Sabinene- researchgate.net
Thymus vulgarisgamma-Terpinene SynthaseGPPgamma-Terpinenealpha-Thujene proteopedia.org
Arabidopsis thalianaAtTPS-CinGPP1,8-Cineole(+)-alpha-Thujene (0.6%) nih.gov
Artemisia annuaAaTPS6GPP1,8-Cineolealpha-Thujene (0.69%) frontiersin.org
Zea maysTPS4 / TPS5GPPSabinene (B1680474) Hydratealpha-Thujene rsc.org
Catalytic Mechanisms of Thujene Synthases

The formation of this compound is primarily catalyzed by thujene synthases, which often exhibit activity as sabinene synthases, producing alpha-thujene as one of several products. The catalytic cycle begins with the ionization of the substrate, geranyl diphosphate (GPP), where the diphosphate group is cleaved, resulting in the formation of a highly reactive geranyl cation.

This initial carbocation undergoes an isomerization to form a linalyl diphosphate intermediate, which then cyclizes. The cyclization process is a complex series of intramolecular electrophilic attacks, leading to the formation of a bicyclic structure. Specifically for alpha-thujene, the reaction proceeds through a series of carbocationic intermediates that are ultimately quenched by a final deprotonation step, yielding the stable bicyclo[3.1.0]hexane skeleton characteristic of thujene. The stereochemical outcome, yielding the (-)-enantiomer of alpha-thujene, is strictly controlled by the three-dimensional architecture of the enzyme's active site, which dictates the folding of the substrate and the trajectory of the cyclization cascade.

Identification and Functional Analysis of Specific TPS Genes (e.g., LcTPS2, LcTPS3)

Significant research has focused on identifying and characterizing the specific terpene synthase (TPS) genes responsible for the production of alpha-thujene in various plants. Notably, studies on Litsea cubeba, a plant known for its essential oils rich in monoterpenes, have led to the identification of several key TPS genes. researchgate.netmdpi.commdpi.com

Among these, LcTPS2 has been identified and functionally characterized as an alpha-thujene synthase. researchgate.netmdpi.com When the LcTPS2 gene is expressed in a suitable host, the resulting enzyme specifically converts geranyl diphosphate (GPP) into alpha-thujene as its primary product. researchgate.netmdpi.com

Furthermore, the gene LcTPS3 , also from Litsea cubeba, has been characterized as a multifunctional enzyme. researchgate.netmdpi.com LcTPS3 catalyzes the conversion of GPP into both alpha-thujene and (+)-sabinene, demonstrating the catalytic promiscuity often observed in this class of enzymes. researchgate.netmdpi.com The differential expression of these genes in various plant tissues, such as leaves and fruits, suggests a sophisticated regulatory mechanism controlling the profile of monoterpenes produced. researchgate.net Phylogenetic analysis has placed both LcTPS2 and LcTPS3 within the TPS-b subfamily of angiosperm monoterpene synthases. researchgate.netmdpi.com

GeneOrganismPrimary Product(s)Reference
LcTPS2Litsea cubebaThis compound researchgate.netmdpi.com
LcTPS3Litsea cubebaThis compound, (+)-Sabinene researchgate.netmdpi.com

Heterologous Biosynthesis and Metabolic Engineering Strategies

The development of microbial platforms for the production of valuable plant-derived compounds like this compound is a major focus of synthetic biology and metabolic engineering.

Microbial Production of alpha-Thujene (e.g., in Escherichia coli, Saccharomyces cerevisiae)

The heterologous production of this compound has been demonstrated in microbial hosts such as Escherichia coli and the yeast Saccharomyces cerevisiae. rsc.orgnih.govpnas.org These microorganisms are engineered to express the necessary biosynthetic genes, typically a thujene synthase, to convert a central metabolite into the desired monoterpene.

In practice, a gene encoding an alpha-thujene synthase, such as LcTPS2, is introduced into the microbial host. rsc.org The host's native metabolic pathways provide the precursor, geranyl diphosphate (GPP). For instance, in E. coli, the methylerythritol 4-phosphate (MEP) pathway naturally produces GPP, while in S. cerevisiae, the mevalonate (MVA) pathway is the source of this precursor. Often, the introduction of a heterologous terpene synthase results in the production of a mixture of monoterpenes, with alpha-thujene being one of the components. rsc.org

Genetic Manipulation for Pathway Amplification and Yield Enhancement

To improve the yield of this compound in microbial hosts, various genetic manipulation strategies are employed to amplify the biosynthetic pathway and enhance precursor supply. nih.govmdpi.comresearchgate.netmit.edu A primary approach is the overexpression of key enzymes in the upstream MEP or MVA pathways to increase the intracellular pool of GPP. mdpi.com

In S. cerevisiae, for example, enhancing the expression of genes in the MVA pathway can lead to higher terpenoid production. mdpi.comresearchgate.net Additionally, strategies to increase the supply of essential cofactors like NADPH and ATP, which are consumed in large quantities during isoprenoid biosynthesis, have proven effective. mdpi.com This can be achieved by engineering the central carbon metabolism of the host organism. Down-regulation or deletion of competing pathways that drain the precursor pool away from GPP is another common strategy to channel metabolic flux towards the desired product. The use of strong, inducible promoters to control the expression of the heterologous thujene synthase allows for temporal control of the production phase, separating it from the growth phase of the microbes, which can also lead to increased yields. google.com

StrategyTarget Pathway/ComponentOrganismExpected OutcomeReference
Overexpression of pathway enzymesMevalonate (MVA) PathwaySaccharomyces cerevisiaeIncreased GPP supply mdpi.comresearchgate.net
Overexpression of pathway enzymesMethylerythritol 4-Phosphate (MEP) PathwayEscherichia coliIncreased GPP supply nih.gov
Cofactor engineeringNADPH and ATP regenerationSaccharomyces cerevisiaeEnhanced enzymatic activity mdpi.com
Pathway regulationDown-regulation of competing pathwaysEscherichia coli, Saccharomyces cerevisiaeIncreased precursor availability for thujene synthesis nih.gov
Expression controlUse of strong, inducible promotersEscherichia coliOptimized timing of enzyme production google.com

Enzymatic Reaction Optimization for Industrial-Scale Bioproduction

For the industrial-scale bioproduction of this compound to be economically viable, the enzymatic reaction catalyzed by the thujene synthase must be optimized. Key parameters that influence enzyme activity and stability, such as temperature, pH, and substrate concentration, need to be fine-tuned within the bioreactor environment. researchgate.net

Natural Occurrence and Chemosystematic Distribution of Alpha Thujene

Botanical Sources and Distribution Across Plant Families

The occurrence of α-Thujene is widespread, and it has been identified as a constituent in numerous aromatic and medicinal plants. The following subsections detail its presence in several key botanical sources.

Frankincense, the oleo-gum resin from Boswellia species, is a prominent source of α-Thujene. In Boswellia serrata originating from India, α-Thujene is often the dominant compound in its essential oil. nih.govresearchgate.net Studies have reported its concentration to be as high as 61.4% in commercial samples from Neemuch, India, and ranging from 22.7% to 61.4% in various analyses of hydrodistilled B. serrata. nih.govresearchgate.net In some cases, α-Thujene content in commercial B. serrata essential oils has been found to be between 39.4% and 52.9%. researchgate.net One study identified α-thujene as the main bioactive molecule in the oil portion of the oleo-gum-resin, constituting over 60%. jst.go.jp

Other Boswellia species also contain α-Thujene, though often in smaller quantities. For instance, Boswellia neglecta essential oil features α-Thujene as one of its dominant substances, alongside α-pinene. nih.govcore.ac.uk In Boswellia frereana, α-Thujene is present along with α-pinene, p-cymene, and sabinene (B1680474). researchgate.net Similarly, Boswellia rivae essential oil contains α-Thujene in concentrations ranging from 0.1% to 12.4%. researchgate.net The essential oil of Boswellia carterii has also been shown to contain α-Thujene, with one analysis reporting a content of 7.9%. acs.org

Table 1: α-Thujene Content in Various Boswellia Species

Species Plant Part/Product α-Thujene Percentage (%) Reference
Boswellia serrata Oleo-gum resin (India) 22.7 - 61.4 nih.gov
Boswellia serrata Oleo-gum resin (Neemuch, India) 61.4 - 69.8 researchgate.net
Boswellia serrata Oleo-gum resin extract >60 jst.go.jp
Boswellia neglecta Oleo-gum resin Dominant component nih.govcore.ac.uk
Boswellia rivae Oleo-gum resin 0.1 - 12.4 researchgate.net
Boswellia carterii Oleo-gum resin 7.9 acs.org
Boswellia frereana Oleo-gum resin Present researchgate.net

Thymus vulgaris, commonly known as thyme, is another significant botanical source of α-Thujene. The chemical composition of thyme essential oil can vary, leading to different chemotypes. mdpi.com In a study of T. vulgaris from Romania, α-Thujene was detected at a concentration of 1.07%. nih.gov Another analysis reported its presence at 1.35%. psu.edu Research on various geographical locations showed the presence of both d-α-Thujene and l-α-Thujene, with the dominant enantiomer varying between samples. mdpi.com For instance, in some thyme oils from Serbia, d-α-Thujene was dominant, while in another, l-α-Thujene predominated. mdpi.com

In the Mentha genus, α-Thujene has been identified in the essential oil of Mentha piperita (peppermint). One study reported an α-Thujene content of 0.23% in M. piperita essential oil. academicjournals.org The essential oils of Mentha species are known for their antifungal properties, to which α-Thujene may contribute. nih.gov

Table 2: α-Thujene Content in Thymus and Mentha Species

Species Plant Part/Product α-Thujene Percentage (%) Reference
Thymus vulgaris Essential Oil (Romania) 1.07 nih.gov
Thymus vulgaris Essential Oil 1.35 psu.edu
Thymus vulgaris Essential Oil (Serbia) Present (d- and l-enantiomers) mdpi.com
Mentha piperita Essential Oil 0.23 academicjournals.org

The compound α-Thujene is also found in species of the genera Cinnamomum, Zanthoxylum, and Pistacia. In Cinnamomum zeylanicum, α-Thujene has been identified, albeit at a lower concentration of 0.17% in one study. academicjournals.org Compared to its isomer, beta-thujene (B1209467) is more abundant in Cinnamomum species (2.82%) than alpha-thujene (B106647) (0.22%).

Essential oil from the fruit of Zanthoxylum armatum (Sichuan pepper) was found to contain 3-Thujene (an isomer of α-Thujene) at a concentration of 0.21%. nih.gov Another source mentions that α-Thujene is extracted from plants such as Sichuan pepper (Zanthoxylum simulans).

Salvia officinalis (sage) is a well-known source of α-Thujene. google.com The chemical composition of sage essential oil can vary significantly based on factors like cultivation conditions and the age of the leaves. mdpi.com In cultivated sage, α-thujone, a related compound, is a major constituent, and its concentration can be affected by shading. mdpi.com One study on sage from Tunisia identified α-thujene at 3.08% in the seed oil. thegoodscentscompany.com

The essential oils of citrus fruits also contain α-Thujene. It has been identified in Citrus reticulata (mandarin). The l-enantiomer (B50610) of α-thujene has been found to be predominant in various Citrus essential oils. mdpi.com

Juniperus scopulorum, or Rocky Mountain Juniper, is another botanical source of this monoterpene. While specific percentages for α-Thujene in J. scopulorum were not detailed in the provided context, related species like Juniperus osteosperma (Utah juniper) have been analyzed, though α-Thujene was not listed as a major component in that particular study. currentsci.com

Alpha-Thujene has been identified in the essential oil of Ptychotis verticillata. A 2023 study reported the isolation of α-Thujene at 0.21% of the total oil using hydro-distillation. Another study on Ptychotis verticillata from Eastern Morocco also reported the presence of α-Thujene. semanticscholar.org

In the Artemisia genus, α-Thujene has been found in the essential oils of certain species. One investigation highlighted that this compound contributed to the antimicrobial properties of the oils from two Artemisia species. Eucalyptus dundasii has also been shown to contain a significant amount of α-thujene (11.37%). plantprotection.pl

The presence and concentration of α-Thujene in Lavandula angustifolia (lavender) essential oil can be variable. In some analyses of lavender essential oil, α-Thujene is not detected at all, while in others, it is present in small amounts. For example, one study on different lavender cultivars showed that α-Thujene was absent in the 'Munsted' and 'Hidcote' varieties but present at 5.807% in another variety. cabidigitallibrary.org Another analysis of cultivated L. angustifolia from Utah reported α-Thujene at 0.1% in the calyx and 0.2% in the whole flowering top. nih.gov An enantiomeric analysis of authentic lavender essential oils determined ranges for α-thujene. researchgate.net

**Table 3: Variability of α-Thujene in *Lavandula angustifolia***

Cultivar/Plant Part α-Thujene Percentage (%) Reference
Unspecified Variety 5.807 cabidigitallibrary.org
'Munsted' Not Detected cabidigitallibrary.org
'Hidcote' Not Detected cabidigitallibrary.org
Calyx (Utah) 0.1 nih.gov
Whole Flowering Top (Utah) 0.2 nih.gov

Enantiomeric Distribution and Chirality in Natural Samples

The chirality of α-thujene, meaning the existence of its non-superimposable mirror-image forms, or enantiomers—(-)-α-thujene and (+)-α-thujene—plays a crucial role in its natural distribution and biological activity. The relative abundance of these enantiomers can be a distinctive characteristic of a particular plant species or chemotype.

Analysis of (-)-alpha-Thujene and (+)-alpha-Thujene Abundance

The enantiomeric composition of α-thujene in essential oils exhibits considerable variation across different plant families and species. For instance, in the essential oil of Clinopodium taxifolium, a member of the Lamiaceae family, the (-)-α-thujene enantiomer was found to have a significant enantiomeric excess of 67.8%. nih.gov Similarly, the essential oil of Diplosthephium juniperinum from the Asteraceae family also showed a predominance of the (-)-enantiomer, with an enantiomeric excess of 56.34%. mdpi.com

Conversely, in some species, the (+)-α-thujene enantiomer is the more abundant form. Studies on Citrus essential oils have revealed that while the (-)-enantiomer is generally prevalent, there are exceptions. researchgate.netscielo.br For example, in certain citrus varieties, the (+)-α-thujene can be the dominant enantiomer, although this is less common. scielo.br

The abundance of α-thujene itself also varies widely. In the essential oil of frankincense (Boswellia carterii), α-thujene can be a major component, reaching up to 30.70% of the total volatile content. In contrast, its concentration is much lower in other plants, such as in certain Cinnamomum species where it is found at around 0.22%. foreverest.net In the essential oil of Ferula tingitana flowers, α-thujene was found to be a principal constituent at 13.5%, while in the leaves, its concentration was significantly lower at 2.3%. phcog.com

The following table provides a summary of the enantiomeric distribution and abundance of α-thujene in various plant species.

Table 1: Enantiomeric Distribution and Abundance of α-Thujene in Selected Plant Species

Plant Species Family Predominant Enantiomer Enantiomeric Excess (%) Total α-Thujene Abundance (%) Reference
Clinopodium taxifolium Lamiaceae (-)-α-Thujene 67.8 Not specified nih.gov
Diplosthephium juniperinum Asteraceae (-)-α-Thujene 56.34 Not specified mdpi.com
Boswellia carterii Burseraceae Not specified Not specified up to 30.70
Ferula tingitana (flower) Apiaceae Not specified Not specified 13.5 phcog.com
Ferula tingitana (leaf) Apiaceae Not specified Not specified 2.3 phcog.com
Satureja visianii Lamiaceae Not specified Not specified 10.9 mdpi.com
Origanum heracleoticum (wild) Lamiaceae Not specified Not specified 1.4 mdpi.com

Enantioselective Gas Chromatography for Stereoisomer Profiling

The precise determination of the enantiomeric distribution of α-thujene and other chiral monoterpenes is accomplished through a sophisticated analytical technique known as enantioselective gas chromatography (eGC). This method utilizes a chiral stationary phase (CSP) within the gas chromatography column, which interacts differently with the two enantiomers, leading to their separation.

Cyclodextrin (B1172386) derivatives are commonly employed as CSPs for the enantioselective analysis of essential oils. researchgate.net For instance, a diethyl-tert-butyldimethylsilyl-β-cyclodextrin diluted in a chiral selector was used to determine the enantiomeric excess of chiral components, including α-thujene, in the essential oil of Clinopodium taxifolium. nih.gov The use of comprehensive two-dimensional gas chromatography (GC×GC) can further enhance the resolution and efficiency of enantioselective analyses of complex mixtures like essential oils, allowing for the separation of individual enantiomers from matrix interferences. researchgate.net

The repeatability of these methods is crucial for their application in quality control and research. Studies have shown that with proper validation, enantioselective GC methods can provide reliable and reproducible results for the enantiomeric distribution of compounds like α-thujene. scielo.br

Chemosystematic Applications of alpha-Thujene Content

The chemical composition of a plant's essential oil, including the presence and relative abundance of specific compounds like α-thujene, can serve as a valuable tool in chemosystematics—the use of chemical characters to study the systematic relationships of organisms.

Phenotypic Markers for Plant Phylogeny and Taxonomy

The enantiomeric ratio of α-thujene, as a genetically determined trait, can act as a stable phenotypic marker for distinguishing between different plant species and even subspecies or chemotypes. copernicus.org The distribution of secondary metabolites, including α-thujene, can reflect adaptations to ecological conditions and life strategies that are embedded within a phylogenetic framework. mdpi.com

For example, within the Lamiaceae family, the essential oil composition of different Satureja species can be used to group them into chemotypes. Satureja visianii is characterized by a significant content of α-thujene (10.9%), which, along with other compounds, distinguishes it from other species like Satureja cuneifolia and Satureja subspicata. mdpi.com While volatile profiles are not always reliable chemotaxonomic markers across different botanical families due to environmental influences, within a genus or family, they can provide valuable taxonomic information. nih.gov

In the Apiaceae family, the essential oil composition of Ferula species shows considerable diversity, which can be attributed to their wide geographical distribution. nih.gov The presence and concentration of α-thujene can vary significantly; for instance, it is a major component in Ferula tingitana but may be less prominent in other Ferula species where compounds like D-limonene dominate. phcog.comnih.gov This variation in the chemical profile, including the α-thujene content, can be used to discriminate between different species within the genus.

The enantiomeric distribution of monoterpenes, including α-thujene, has also been noted as a potential chemotaxonomic marker to differentiate between the Cupressaceae and Pinaceae families. In general, the (+)-enantiomers of several monoterpenes tend to be more dominant in Cupressaceae, while the (-)-enantiomers are more prevalent in Pinaceae. nih.gov This suggests that the enantiomeric profile of α-thujene, in conjunction with other chiral compounds, can provide insights into the phylogenetic relationships at a higher taxonomic level.

The use of such chemical markers, in combination with genetic and morphological data, provides a more comprehensive approach to understanding plant phylogeny and taxonomy.

Advanced Extraction and Isolation Methodologies for Research Purposes

Optimization of Conventional Extraction Techniques

Conventional methods, while established, are continually refined to improve their efficacy for isolating specific volatile compounds like (-)-alpha-Thujene.

Steam distillation and hydrodistillation are widely used for essential oil extraction, with this compound often present as a component in the resulting oils. Optimization of process variables is critical for maximizing its yield and concentration.

Distillation Time: The duration of distillation significantly impacts the yield and composition of essential oils. Studies on various plant species indicate that low-boiling constituents, including this compound, are often found in higher concentrations at shorter distillation times (e.g., 1.5 to 5 minutes) researchgate.netresearchgate.net. However, maximum yield of this compound may be achieved at longer distillation times in some instances researchgate.net. For instance, in the extraction of Juniperus scopulorum essential oil, this compound concentrations were highest at shorter distillation times but maximum yields were observed at 720 minutes researchgate.net. In contrast, for Thymus vulgaris, hydrodistillation (HD) yielded 1.7% this compound, whereas microwave-assisted hydrodistillation (MAHD) yielded 0.8% essencejournal.com.

Water-to-Material Ratio: This parameter influences the efficiency of heat transfer and the contact between the plant material and the solvent (water). Optimal ratios are plant-specific, typically ranging from 1:3 to 1:10 (w/v) chromatographytoday.comnih.gov. Deviations from optimal ratios can lead to incomplete extraction or potential degradation of volatile compounds nih.gov.

Temperature: While hydrodistillation typically operates at the boiling point of water (100°C), variations in temperature can affect extraction efficiency and compound stability. Some studies suggest that lower temperatures might preserve a greater number of metabolites nih.gov.

Microwave-Assisted Hydrodistillation (MAHD): This variation offers faster extraction times and can alter the chemical profile. For Nigella sativa seeds, MAHD optimized at 450 W, 30 min, and 50% moisture content yielded 0.33% oil with a higher this compound content compared to conventional HD biozoojournals.ro. Similarly, for Cinnamomum camphora, MAHD parameters like microwave power (786.27 W), liquid-to-material ratio (7.47:1 mL/g), and extraction time (35.57 min) were optimized for essential oil yield, which included beta-thujene (B1209467) cabidigitallibrary.orgresearchgate.net.

Solvent extraction utilizes various organic solvents to solubilize and extract target compounds. The choice of solvent, its polarity, extraction time, and solvent-to-sample ratio are key optimization parameters.

Extraction Time and Solvent-to-Sample Ratio: These parameters directly influence the amount of extracted material. Longer extraction times and higher solvent-to-sample ratios generally increase yield, but optimization is necessary to balance efficiency with solvent consumption and potential compound degradation innovareacademics.innih.govmdpi.com. For Nigella sativa, hexane (B92381) extraction achieved up to 35% essential oil after 10 hours, though thymoquinone (B1682898) content decreased over time mdpi.com.

Innovative and Green Extraction Technologies

Innovative and green technologies aim to improve extraction efficiency, reduce environmental impact, and preserve the quality of sensitive compounds like this compound.

Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO2) is a prominent green technology, offering tunable selectivity and avoiding toxic solvents.

Process Parameters: Key parameters for SFE optimization include pressure, temperature, CO2 density, flow rate, extraction time, and particle size. Monoterpenes, including this compound, exhibit varying solubility based on these conditions nih.govnih.govresearchgate.net.

Pressure and Temperature: Higher pressures generally increase the density of SC-CO2, enhancing solute solubility and extraction yield mdpi.com. For instance, in Cnidium officinale rhizome extraction, optimal conditions for yield were found at 70°C and 300 bar nih.gov. For Schinus molle L., terpenes and sesquiterpenes were extracted at lower pressures (9 MPa), while phenolic compounds increased at higher pressures (12-20 MPa) semanticscholar.org. Optimal conditions for Coreopsis tinctoria oleoresin were 27.5 MPa, 45°C, and 3 hours mdpi.com.

Solubility and Selectivity: Monoterpenes like this compound show high solubility in SC-CO2 at specific conditions (e.g., 70 bar, 50°C), while sesquiterpenes may require different parameters chromatographytoday.comresearchgate.net. SFE can offer higher selectivity, potentially isolating this compound with greater purity compared to conventional methods researchgate.net.

Yield and Composition: SFE often leads to higher yields and different essential oil compositions compared to hydrodistillation mdpi.comnih.gov. For example, SFE of Chamaecyparis obtusa identified this compound at 0.7% asianpubs.org.

Microwave-Assisted Distillation (MAD) and Microwave-Assisted Extraction (MAE) significantly reduce extraction times and energy consumption, often yielding oils with distinct chemical profiles.

Parameters: Critical parameters include irradiation power, extraction time, solvent type (if used), moisture content, and liquid-to-material ratio.

Irradiation Power and Time: Higher irradiation power and shorter extraction times generally increase efficiency. For Nigella sativa seeds, optimal MAE parameters were 450 W, 30 min, and 50% moisture, resulting in higher yields and thymoquinone content compared to HD biozoojournals.ro. For Artemisia tschernieviana, solvent-free microwave extraction (SFME) achieved a yield of 0.160% in 0.5 hours, significantly faster than HD academie-sciences.fr.

Compositional Changes: MAD can alter the proportion of compounds. For Boswellia serrata, MAD increased the proportions of this compound and α-pinene, while decreasing others, compared to HD nih.gov.

Superheated Steam Extraction (SHSE) utilizes steam heated above its boiling point, offering advantages such as enhanced extraction efficiency and the ability to extract both polar and non-polar compounds.

Process Parameters: Key parameters include steam temperature, extraction time, particle size, and pressure.

Temperature and Time: Higher steam temperatures and optimized extraction times generally lead to higher yields. For Pistacia lentiscus L. oleo gum resin, optimal SHSE conditions were 160°C, 120 min, and 0.75 mm particle size, yielding 5.7% essential oil researchgate.netscispace.com. SHSE yielded higher quantities of essential oil compared to conventional steam and hydro distillation researchgate.netscispace.com.

Compositional Impact: SHSE has been shown to yield essential oils with varying component profiles. For Boswellia serrata, this compound content varied with steam temperature, with the highest concentration (4.64%) observed at 180°C researchgate.net. For Eucalyptus camaldulensis, components like α-terpinene, α-thujene, β-cymene, and α-pinene were identified, with optimal yield at 210°C.

Post-Extraction Purification and Isolation Techniques

Following the initial extraction of essential oils containing this compound, rigorous purification and isolation techniques are paramount to obtain the compound in a high-purity form suitable for detailed research. These methods leverage the distinct physical and chemical properties of this compound to separate it from a complex matrix of other volatile organic compounds present in natural sources. The low natural abundance of this compound, typically ranging from 0.5% to 2% of the total essential oil content, necessitates sophisticated separation strategies pmarketresearch.com.

Fractional Distillation for Selective Compound Isolation

Fractional distillation is a cornerstone technique for the initial separation and enrichment of volatile compounds like this compound from crude essential oil extracts. This method exploits differences in boiling points to separate components within a mixture. For this compound, fractional distillation is crucial for isolating it from compounds with similar volatilities, such as alpha-pinene (B124742) and beta-pinene, which are often present as significant impurities .

Research has demonstrated specific parameters for achieving enriched fractions of this compound. For instance, a study isolating this compound from Boswellia serrata essential oil involved maintaining the distilling flask at 175°C and collecting the initial vapors. This process was repeated two additional times to yield a triple-distilled sample, which was then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) copernicus.org. This method achieved a purity of approximately 91-93% this compound, with alpha-pinene identified as the primary impurity copernicus.org.

Another approach utilizing fractional vacuum distillation, applied to oregano essential oil, employed a distillation column equivalent to 20 theoretical plates at a pressure of 5 Torr. The distillation temperature range was maintained between 82°C and 140°C, with fractions collected approximately every 20 minutes. In this context, more volatile compounds, including this compound, were observed to be concentrated in the earlier fractions (F1 and F2) mdpi.com. The effectiveness of distillation time is also noted, as longer distillation periods can lead to a decrease in the concentrations of compounds like this compound researchgate.net. Further purification of alpha-thujene (B106647) oil can also be achieved through vacuum distillation google.com.

Table 1: Fractional Distillation Parameters and Purity of this compound

Source MaterialDistillation TypeFlask/Column Temperature (°C)RepetitionsAchieved Purity (%)Primary ImpurityReference
Boswellia serrata essential oilFractional Distillation175 (flask)Triple91-93alpha-pinene copernicus.org
Oregano essential oilFractional Vacuum Distillation82-140 (column range)N/AHigher in F1/F2N/A mdpi.com

Chromatographic Enrichment and Purification Methods

Chromatographic techniques are indispensable for achieving higher purity levels of this compound, particularly when isolating it from closely related isomers or minor impurities that may co-distill. Gas Chromatography-Mass Spectrometry (GC-MS) is a critical analytical tool that not only aids in the separation and identification of this compound but also provides an assessment of its purity copernicus.orgontosight.ai. For effective differentiation from structurally similar monoterpenes like alpha-pinene and sabinene (B1680474), the use of retention indices (RI) obtained from non-polar capillary columns, such as DB-5, is highly important .

For structural confirmation following GC-MS analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is employed ontosight.ai. Quantification of this compound typically involves the use of internal standards and validated calibration curves to ensure accuracy and sensitivity .

Beyond analytical applications, preparative chromatography methods are utilized for the isolation of pure this compound. While specific preparative protocols for this compound are detailed in research focusing on its isolation from natural sources, general chromatographic strategies employed for similar natural products include:

Flash Chromatography: Often used as a preliminary purification step to remove bulk impurities chromatographyonline.com.

Preparative High-Performance Liquid Chromatography (HPLC): Employed for achieving high purity, utilizing various stationary phases such as reversed-phase (e.g., C18) or normal-phase columns. Normal-phase chromatography can offer enhanced resolution and selectivity for certain compounds chromatographyonline.comresearchgate.net.

Supercritical Fluid Chromatography (SFC): Particularly useful for chiral separations, enabling the isolation of specific enantiomers if required, though this compound is often the desired enantiomer chromatographyonline.com.

These chromatographic techniques, often used in conjunction with distillation, are essential for obtaining this compound with the high purity required for detailed scientific investigation and characterization pmarketresearch.comchromatographyonline.comresearchgate.net.

Table 2: Chromatographic Techniques for this compound Identification and Purification

TechniquePrimary ApplicationExample Column TypeDetection/Confirmation MethodPurity/Distinction AspectSource(s)
Gas Chromatography-Mass Spectrometry (GC-MS)Separation, Identification, Purity AssessmentDB-5 (non-polar)Mass SpectrometryDistinguishing from isomers; Purity assessment copernicus.orgontosight.ai
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural ConfirmationN/ASpectroscopic analysisStructural elucidation ontosight.ai
Preparative HPLCHigh-purity isolationC18, Normal-PhaseUV detectionEnhanced resolution and selectivity for specific compounds chromatographyonline.comresearchgate.net
Preparative SFC (Chiral)Enantiomeric separation (if specific enantiomer needed)Chiral stationary phaseN/AEnantiomeric purity chromatographyonline.com

Sophisticated Analytical Characterization of Alpha Thujene

Chromatographic and Spectroscopic Techniques for Identification

A combination of chromatographic separation and spectroscopic detection is fundamental for the qualitative and quantitative analysis of (-)-alpha-Thujene.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds like this compound. This method excels at separating complex mixtures of terpenes and other volatile constituents found in essential oils and plant extracts. The GC component separates compounds based on their boiling points and interactions with the stationary phase of the column, while the MS detector provides a mass spectrum for each separated component, acting as a molecular fingerprint for identification nih.govsigmaaldrich.comedu.krdorientjchem.orgajol.infoscielo.org.mxresearchgate.netauradrops.ltayurvedicoils.combiomedgrid.comresearchgate.netnih.govacs.orgspectroscopyonline.commdpi.commdpi.comscholarsresearchlibrary.comresearchgate.netredalyc.orgresearchgate.netnih.govscience.govresearchgate.netrjeid.com.

GC-MS allows for the qualitative determination of this compound by comparing its mass spectrum and retention time with those of known standards or spectral libraries (e.g., NIST, FFNSC, Wiley) sigmaaldrich.comorientjchem.orgmdpi.commdpi.comscholarsresearchlibrary.com. For quantitative analysis, GC-MS can be employed, often with the use of internal standards to improve accuracy and precision . The sensitivity of MS detectors allows for the detection of this compound even at low concentrations within complex matrices .

Application of Retention Indices for Isomer Differentiation

Distinguishing this compound from its structural isomers, such as sabinene (B1680474) and alpha-pinene (B124742), is crucial. This differentiation is effectively achieved through the application of Retention Indices (RI), particularly when using non-polar capillary columns like DB-5 sigmaaldrich.compherobase.com. Retention indices are calculated based on the retention times of a series of n-alkanes analyzed under identical chromatographic conditions sigmaaldrich.comorientjchem.orgmdpi.comresearchgate.netnih.govpherobase.comsigmaaldrich.comcore.ac.uknih.govuniversiteitleiden.nl. By comparing the RI of an unknown peak to literature-reported RI values for known compounds, analysts can confirm the identity of this compound and differentiate it from closely related compounds that may have similar mass spectra sigmaaldrich.compherobase.com. For instance, alpha-Thujene (B106647) typically exhibits an RI around 927 on DB-5 columns, while alpha-pinene is around 933, and sabinene around 972 sigmaaldrich.comuniversiteitleiden.nl.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR and ¹H NMR, serves as a powerful tool for the definitive structural confirmation of this compound ayurvedicoils.com. NMR provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms, the presence of functional groups, and the stereochemistry of the molecule. For this compound, NMR analysis confirms its bicyclo[3.1.0]hexane skeleton and the positions of the methyl and isopropyl substituents . While GC-MS provides initial identification, NMR offers unambiguous structural verification, especially for novel compounds or complex mixtures where isomers might co-elute or present similar fragmentation patterns ayurvedicoils.comresearchgate.net.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

Gas Chromatography-Flame Ionization Detection (GC-FID) is widely employed for the precise quantification of this compound in essential oils and other samples edu.krdresearchgate.netacs.orgmdpi.comnih.govresearchgate.netsigmaaldrich.comnih.govpraannaturals.com. GC-FID is highly sensitive to hydrocarbons and provides a robust quantitative response proportional to the mass of carbon atoms passing through the detector sigmaaldrich.com. This technique is often preferred for routine quantification due to its stability, wide linear range, and cost-effectiveness compared to MS detectors sigmaaldrich.com. For accurate quantification, calibration curves generated using known concentrations of this compound standards or the use of internal standards are essential sigmaaldrich.com. GC-FID is frequently used in conjunction with GC-MS, where GC-MS provides identification, and GC-FID provides accurate quantification of the identified components edu.krdmdpi.comresearchgate.net.

Enantiomeric Purity and Isomeric Analysis

The presence of chiral centers in this compound necessitates methods capable of distinguishing between its enantiomers.

Chiral Gas Chromatography (GC) for Enantioselective Analysis

Chiral Gas Chromatography (GC) is the definitive technique for determining the enantiomeric purity, or enantiomeric excess (ee), of this compound nih.govscience.govresearchgate.netsemanticscholar.orgmdpi.comnih.govresearchgate.netresearchgate.netiseoils.com. This method utilizes specialized GC columns coated with chiral stationary phases, typically based on cyclodextrin (B1172386) derivatives, which can selectively interact with different enantiomers semanticscholar.orgresearchgate.netresearchgate.net. These differential interactions lead to different retention times for the enantiomers, allowing for their separation and quantification. Studies have reported the enantiomeric excess of this compound in various natural sources, with values such as 67.8% ee semanticscholar.org and 56.34% ee nih.govmdpi.com being documented, indicating that while this compound is often the predominant enantiomer in natural samples, racemic or near-racemic mixtures can also occur depending on the source and extraction method.


Polarimetry for Optical Rotation Measurement

Polarimetry is an indispensable technique for characterizing chiral compounds, such as this compound, which exist as enantiomers. This method measures the rotation of plane-polarized light as it passes through a sample, providing a quantitative value for the optical activity. The specific rotation, denoted as [α], is a characteristic property that helps in identifying the enantiomeric form and assessing enantiomeric purity. For this compound, a negative specific rotation value is expected, distinguishing it from its (+) enantiomer.

Research into the enantiomeric distribution of alpha-thujene in various plant sources has highlighted the importance of chiral analysis. For instance, studies have reported the enantiomeric distribution of alpha-thujene in different essential oils, indicating varying ratios of its enantiomers. These analyses often employ chiral chromatography coupled with detection methods like GC-MS, but the fundamental principle relies on the differential interaction of enantiomers with polarized light, which can be directly assessed via polarimetry.

Table 1: Enantiomeric Distribution of Alpha-Thujene in Selected Sources

Source Species (Example)Enantiomer DetectedPercentage (%)Enantiomeric Excess (ee) (%)Reference
Diplosthephium juniperinum(-)-α-Thujene68.956.34 semanticscholar.org
Myrcianthes myrsinoides(+)-α-thujene31.137.8 researchgate.net
Myrcianthes myrsinoides(-)-α-thujene68.9N/A (calculated from total) researchgate.net

The precise measurement of optical rotation is vital for confirming the identity and enantiomeric integrity of this compound samples used in research, ensuring reproducibility and accuracy in studies investigating its properties and biological activities.

Advanced Spectroscopic Methods for Mechanistic Studies

Advanced spectroscopic techniques are fundamental for the comprehensive characterization and mechanistic understanding of this compound. These methods provide detailed structural information, aid in identifying the compound within complex mixtures, and are instrumental in deciphering reaction pathways and metabolic processes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile compounds like alpha-thujene in essential oils and plant extracts ontosight.aifrontiersin.org. GC separates components based on their volatility and polarity, while MS provides mass-to-charge ratio information, allowing for preliminary identification through spectral libraries and fragmentation patterns. For alpha-thujene, retention indices (RI) on specific GC columns are critical for distinguishing it from isomers such as sabinene .

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., HSQC, HMBC), is essential for definitive structural elucidation and confirmation ontosight.airesearchgate.net. These methods provide detailed information about the connectivity of atoms, the presence of functional groups, and the three-dimensional structure of the molecule. Researchers utilize NMR to confirm the bicyclic structure and the positions of the methyl and isopropyl substituents in alpha-thujene, thereby supporting mechanistic studies by providing precise structural data researchgate.net. Furthermore, NMR can be employed to analyze reaction products and intermediates, offering insights into reaction mechanisms, such as those involving terpene synthases rsc.org.

FTIR spectroscopy also contributes to identification by providing characteristic vibrational frequencies associated with functional groups present in the molecule researchgate.net. Combined, these spectroscopic methods enable researchers to not only identify this compound but also to investigate its chemical behavior and transformations, which are critical for understanding its role in biosynthesis and chemical reactions.

Analysis of Isotopically Labelled alpha-Thujene Metabolites

The study of metabolic pathways and reaction mechanisms often relies on the use of isotopically labeled compounds. By incorporating stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into precursor molecules or the compound itself, researchers can trace metabolic fluxes and elucidate biochemical transformations.

In the context of terpene biosynthesis, deuterium-labeled substrates have been employed to investigate the stereochemical pathways catalyzed by terpene synthases mpg.dersc.org. For example, studies have used deuterium-containing substrates to unravel the reaction cascade leading to the formation of various terpene products, including alpha-thujene, by determining the absolute configuration of intermediates and products mpg.dersc.org. Analysis of kinetic isotope effects (KIEs) using deuterium-labeled substrates provides direct evidence for the involvement of specific bond cleavages or formations in rate-determining steps of enzymatic reactions, thereby elucidating reaction mechanisms rsc.org.

Mass spectrometry (MS), particularly when coupled with GC or LC, is a powerful tool for analyzing isotopically labeled metabolites. By detecting the mass shifts corresponding to the incorporated isotopes, researchers can quantify the labeled compounds and their derivatives, providing insights into metabolic flux and pathway contributions nih.govmdpi.com. ¹³C labeling, for instance, is widely used in conjunction with GC-MS and NMR to track carbon flow through metabolic networks, enabling the reconstruction of metabolic pathways nih.govisolife.nl. NMR spectroscopy, especially when combined with stable isotope enrichment, is invaluable for identifying and quantifying labeled metabolites and their structural integrity, thereby facilitating the detailed analysis of complex metabolic landscapes isolife.nl.

Chemical Synthesis and Derivatization Studies

Total Synthesis Approaches to alpha-Thujene (B106647)

Total synthesis provides a means to produce alpha-thujene and its isomers from non-terpenoid precursors, offering control over structure and stereochemistry.

One of the most direct methods to synthesize alpha-thujene is through the isomerization of its isomer, sabinene (B1680474). This process is effectively catalyzed by a combination of an alkali metal and a primary or secondary amine. researchgate.netcapes.gov.br Research has shown that the reaction conditions, particularly the molar ratios of the reactants, are critical to achieving high yields and minimizing the formation of by-products like p-cymene. researchgate.net

A patented process details the use of lithium metal and ethylenediamine (B42938) to facilitate this transformation. researchgate.net By carefully controlling the molar ratios of the alkali metal (0.2 to 0.5 moles) and the amine (0.3 to 0.8 moles) per mole of sabinene, high yields of alpha-thujene can be achieved. researchgate.netresearchgate.net For instance, reacting (+)-sabinene with lithium and ethylenediamine can produce (-)-alpha-thujene with yields reported as high as 76-88%. researchgate.net

Table 1: Isomerization of Sabinene to alpha-Thujene researchgate.net
Alkali MetalAmineMolar Ratio (Sabinene:Metal:Amine)TemperatureReaction TimeYield of alpha-Thujene
LithiumEthylenediamine1 : 0.26 : 0.56150°C4.5 hours88%
LithiumEthylenediamine1 : 0.26 : 0.57130°C6 hours76%
Sodiumdi-n-propylamine1 : 0.3 : 0.6120°C4 hours72%

A multi-step total synthesis approach has been developed to produce the thujane (B1196268) skeleton from the readily available precursor, dimethylfulvene. researchgate.nettum.de This route was primarily aimed at synthesizing α-thujone, the ketone analogue of α-thujene, but it constructs the essential bicyclo[3.1.0]hexane core. The synthesis begins with dimethylfulvene, which is converted over several steps into a cyclopentenol (B8032323) intermediate. tum.de A subsequent Simmons-Smith cyclopropanation reaction creates the characteristic fused three-membered ring of the thujane system, yielding a thujanol (alcohol) intermediate. tum.de From this key intermediate, one could envision a dehydration reaction to yield alpha-thujene, or in the reported synthesis, oxidation followed by methylation yields α-thujone. tum.de

Producing a specific enantiomer, such as this compound, requires an enantioselective or asymmetric synthesis, which presents significant challenges. wikipedia.org Methodologies often rely on chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction. wikipedia.orgwikipedia.org

One of the earliest diastereoselective syntheses of (-)-α-thujone was reported by Oppolzer and colleagues. capes.gov.br This multi-step route utilized a palladium-catalyzed intramolecular cyclization of a chiral olefinic propargylic carbonate to construct the bicyclo[3.1.0]hexane skeleton with high diastereoselectivity. capes.gov.br

More recently, a highly efficient, three-step enantioselective synthesis of both (+)- and (-)-α-thujone has been developed, showcasing modern catalytic methods. rsc.orgrsc.org This strategy employs two key steps:

Asymmetric Brown Crotylation : This reaction establishes the initial chiral center with high enantioselectivity. rsc.org

Gold-Catalyzed Cycloisomerization : A gold catalyst facilitates a chirality transfer, where the stereochemistry from the initial center directs the formation of the all-carbon quaternary stereocenter of the bicyclic ring system. rsc.orgrsc.org

This modern route is notable for its atom economy and for avoiding the use of protecting groups, providing access to either enantiomer of α-thujone by selecting the appropriate enantiomer of the chiral reagent in the first step. rsc.org Such syntheses for α-thujone are critical as they provide access to the core thujane framework, from which (-)-α-thujene could potentially be derived.

Chemical Derivatization for Research Applications

Modifying the alpha-thujene molecule allows for the creation of specialized tools for biochemical and pharmacological research.

Understanding how this compound is processed in biological systems requires metabolic tracing studies, which are greatly facilitated by isotopically labeled compounds. nih.gov The synthesis of labeled alpha-thujene or its close derivatives can be achieved through several methods.

The total synthesis route starting from dimethylfulvene is particularly amenable to isotopic labeling. tum.de By using deuterated acetone (B3395972) (d6-acetone) as a starting material, a label can be incorporated into the isopropyl group of the molecule, ultimately leading to d6-α-thujone. researchgate.nettum.de These labeled compounds can then be used as internal standards for quantification or to track metabolites using techniques like gas chromatography-mass spectrometry (GC/MS). tum.de

Another approach involves enzymatic synthesis. Studies have used deuterated geranyl diphosphate (B83284) (GDP) as a substrate for terpene synthase enzymes. [12 from the first search] These enzymes can produce a variety of monoterpenes, including α-thujene, which will carry the isotopic label from the precursor, allowing for the study of enzyme mechanisms and kinetic isotope effects. [12 from the first search]

The introduction of sulfur-containing functional groups, such as thiols, into the structure of natural products is a common strategy to enhance or modify biological activity. mdpi.com A method has been developed for the synthesis of an allylic thiol derivative of alpha-thujene. mdpi.com

The process involves an ene reaction between α-thujene and N-sulfinylbenzenesulfonamide. mdpi.com This reaction proceeds stereo- and regioselectively, installing a sulfonamide group and migrating the double bond to an adjacent position. The resulting adduct can then be reduced, for example with lithium aluminium hydride (LiAlH₄), to yield the corresponding allylic monoterpene thiol. mdpi.com Such derivatives are of interest for screening for novel antimicrobial or other biological activities. [8, 19 from the first search]

Biological Activities and Ecological Roles of Alpha Thujene

In Vitro and In Vivo (Non-Human) Biological Activity Studies

Anti-inflammatory Properties: Mechanistic Insights

Research indicates that (-)-alpha-Thujene possesses anti-inflammatory properties, with studies suggesting its potential to modulate inflammatory pathways. Essential oils containing alpha-thujene (B106647) have been shown to suppress the activity of nuclear factor-kappa B (NF-κB), a key protein complex involved in regulating the immune response to infection and inflammation. mdpi.com The reduction in NF-κB activity by essential oils rich in compounds like alpha-thujene is associated with a decrease in the p65 subunit of NF-κB. mdpi.com Furthermore, some studies propose that the anti-inflammatory effects of essential oils containing alpha-thujene may be linked to the inhibition of nitric oxide (NO) production in macrophages. ajol.info The calming effect of certain essential oils has also been attributed to the presence of monoterpenes like alpha-thujene, which may interfere with and suppress the hypothalamic-pituitary-adrenal (HPA) axis, a central stress response system. mdpi.com

Antioxidant Activity: Free Radical Scavenging and Oxidative Stress Modulation

This compound has demonstrated notable antioxidant properties, contributing to the mitigation of oxidative stress in biological systems. This activity is crucial for preventing cellular damage. The antioxidant capacity of alpha-thujene and essential oils containing it has been evaluated through various assays.

One common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this test, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured. brieflands.com Essential oils containing alpha-thujene have shown the ability to scavenge DPPH free radicals, with their effectiveness often compared to standard antioxidants like ascorbic acid. oup.comresearchgate.net

Another assay used to determine antioxidant potential is the β-carotene-linoleic acid assay. This method assesses the ability of an antioxidant to prevent the bleaching of β-carotene, which is caused by lipid peroxidation products of linoleic acid. brieflands.com

Table 1: Antioxidant Activity of Essential Oils Containing alpha-Thujene

Plant SourceAssayResultsReference
Teucrium orientaleDPPHEssential oil showed an IC50 of 121.60 ± 0.7 μg/mL brieflands.com
Origanum vulgareDPPHEssential oil had an IC50 of 0.357 μg mL−1 oup.com
Lippia turbinataDPPHEssential oil had an IC50 of 0.400 μg mL−1 oup.com
Hyssopus officinalisDPPHShowed concentration-dependent activity researchgate.net
Perilla frutescensDPPHShowed concentration-dependent activity, with a lower IC50 than ascorbic acid researchgate.net

IC50 represents the concentration of the essential oil required to scavenge 50% of the DPPH radicals.

Antimicrobial and Antibacterial Efficacy

This compound is a component of many essential oils that exhibit significant antimicrobial activity against a range of pathogens.

Essential oils containing alpha-thujene have been shown to be effective against both Gram-positive and Gram-negative bacteria, including common pathogens like Escherichia coli and Staphylococcus aureus. foreverest.net The antibacterial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the essential oils.

For instance, studies have demonstrated the efficacy of thyme oil, which contains alpha-thujene, against S. aureus and E. coli. researchgate.net Similarly, essential oils from Origanum vulgare have shown good inhibitory activity against these bacteria. preprints.org The antibacterial effect of these essential oils is often attributed to a synergistic action of their various components, including alpha-thujene. mdpi.com

Table 2: Antibacterial Activity of Essential Oils Containing alpha-Thujene

Essential Oil SourceBacterial StrainActivityReference
Citrus hystrix (Kaffir Lime)S. aureus ATCC 25923Moderate activity (IZD: 8.0-14.7 mm) msptm.org
Citrus hystrix (Kaffir Lime)E. coli ATCC 25922Weak activity msptm.org
Thymus vulgaris (Thyme)S. aureus ATCCEffective researchgate.net
Thymus vulgaris (Thyme)E. coli ATCC 25922Effective researchgate.net
Origanum vulgareS. aureusGood inhibitory activity (MIC: 0.0312%–0.125% v/v) preprints.org
Origanum vulgareE. coliGood inhibitory activity (MIC: 0.0312%–0.125% v/v) preprints.org

IZD: Inhibition Zone Diameter; MIC: Minimum Inhibitory Concentration

Bacterial biofilms are communities of microorganisms attached to a surface, which often exhibit increased resistance to antimicrobial agents. Essential oils containing alpha-thujene have demonstrated the ability to inhibit biofilm formation by various bacteria. brieflands.com For example, essential oils from Origanum majorana have shown significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates. mdpi.com Similarly, essential oils from Rosmarinus officinalis and Thymus zygis also exhibit biofilm inhibitory properties. semanticscholar.org Research on Melaleuca alternifolia (tea tree) essential oil, which contains alpha-thujene, has shown its capacity to suppress biofilm formation by Streptococcus mutans in a dose-dependent manner. ufg.br

The antimicrobial action of essential oils containing alpha-thujene is believed to involve multiple mechanisms. A primary proposed mechanism is the disruption of the microbial cell membrane. aimspress.com The lipophilic nature of monoterpenes like alpha-thujene allows them to partition into the lipid bilayer of bacterial cell membranes, increasing their permeability and leading to the leakage of vital intracellular components. mdpi.comnih.gov This disruption of the cell membrane can ultimately result in cell death.

Another proposed mechanism involves the inhibition of essential microbial enzymes. By interfering with enzymatic activity, these compounds can disrupt critical metabolic pathways necessary for bacterial survival. Furthermore, some studies suggest that the antimicrobial effects could be related to the generation of reactive oxygen species that damage cellular components in pathogens.

Antimalarial and Antiviral Potentials

Essential oils containing alpha-thujene have been investigated for their potential against various pathogens. Studies have indicated that alpha-thujene is considered an active antimalarial agent. ayurvedicoils.comforeverest.netforeverest.net For instance, research on essential oils from Artemisia species in Iran, where alpha-thujene was a significant component, highlighted its potential as an anti-malarial agent. ayurvedicoils.com The essential oil of nutmeg, when fractionated by distillation time, showed that the initial fraction with a higher concentration of monoterpenes like alpha-thujene was most active against Plasmodium falciparum. researchgate.net

In terms of antiviral activity, the role of alpha-thujene is often considered as part of the synergistic effects of essential oils. Essential oil from Eucalyptus globulus, containing alpha-thujene along with other compounds like 1,8-cineole, γ-terpinene, and p-cymene, has been reported to reduce the viral cytopathic effect of the influenza A H1N1 virus. nih.gov Another study investigated the antiviral activity of essential oils from Greek oregano, thyme, and costmary against the Cucumber mosaic virus (CMV). mdpi.comresearchgate.net While thymol (B1683141) and carvacrol (B1668589) were the dominant compounds, alpha-thujene was present in all three oils, which exhibited varying degrees of antiviral effects. mdpi.comresearchgate.net Additionally, in silico studies have explored the potential of alpha-thujene from the feverfew plant to act against SARS-CoV-2 proteins. chemicalpapers.com

Herbicidal Effects

Alpha-thujene has demonstrated potential as a natural herbicide. Research on the essential oil of Chersodoma argentina, which is rich in monoterpene hydrocarbons including alpha-thujene, alpha-pinene (B124742), and beta-pinene, revealed significant herbicidal activity. ayurvedicoils.comnih.govresearchgate.net The essential oil was shown to reduce the root growth of several plant species, including Allium porrum, Solanum lycopersicon, and Sorghum halepense, indicating its phytotoxic properties. ayurvedicoils.comnih.gov

Modulation of Neurological Pathways (e.g., GABA-gated chloride channel interaction)

Alpha-thujene's isomer, thujone, is known for its neurotoxic effects, which are linked to the GABA-gated chloride channel. Alpha-thujone (B1682897) acts as a modulator of this channel. researchgate.net Some monoterpenoids have been shown to affect the insect GABA system by binding to the receptor and increasing chloride ion influx. mdpi.com Thujone, specifically, is a competitive inhibitor at the non-competitive blocker site of the GABA-gated chloride channel and acts as a reversible modulator of the GABA receptor. mdpi.com While research on alpha-thujene's direct interaction is less extensive than that of thujone, the structural similarities suggest a potential for neurological pathway modulation. High doses of alpha-thujone can lead to convulsions by blocking these GABA-gated chloride channels. researchgate.net

Genotoxicity and Antimutagenic Effects in Cellular Assays

The genotoxicity and antimutagenic properties of essential oils containing alpha-thujene have been evaluated in various studies. In vitro experiments have detected both genotoxic and antimutagenic effects, which appear to be strongly dose-dependent. For example, essential oils from Thuja orientalis, containing alpha-thujene, were found to induce cytotoxicity and genotoxicity at higher concentrations in comet and DNA diffusion assays. researchgate.net

Conversely, studies have also highlighted the antimutagenic potential of essential oils rich in terpenes. Essential oils of Citrus sinensis and Citrus latifolia, which contain various monoterpenes including thujene, demonstrated antimutagenic properties against several mutagens in Salmonella typhimurium strains. researchgate.netnih.govnih.gov These oils were effective against mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG), and 2-aminoanthracene (B165279) (2AA). researchgate.netnih.gov The protective effects are often linked to the antioxidant properties of the constituent terpenes. nih.gov

Inhibitory Effects on Alpha-Amylase Activity

Research into the specific inhibitory effects of isolated this compound on alpha-amylase activity is an area of ongoing investigation. While data on the isolated compound is limited, studies on essential oils containing a mixture of terpenes have shown potential for enzyme inhibition. The antidiabetic activities of compounds like alpha-thujene may present new avenues for their application. Further research is required to isolate and determine the specific inhibitory effects of this compound on alpha-amylase and to understand its potential role in carbohydrate metabolism.

Investigating Anti-Proliferative and Pro-Apoptotic Activities in Cancer Cell Lines (e.g., MCF-7, J82)

The potential of this compound as an anti-proliferative and pro-apoptotic agent has been explored in various cancer cell lines. Essential oils containing alpha-thujene have shown cytotoxic activity against human breast adenocarcinoma (MCF-7) cells. isca.menih.gov For example, the essential oil of Hyptis spicigera, which contains alpha-thujene, inhibited the growth of MCF-7 cells. isca.me Similarly, essential oils from Platycladus orientalis, also containing alpha-thujene, demonstrated anti-proliferative activity against MCF-7 and HCT-116 (human colorectal carcinoma) cell lines. asu.edu.jo

Frankincense essential oil, which can have a notable alpha-thujene content, has been studied for its effects on bladder cancer cells. mdpi.com Studies on the J82 human bladder cancer cell line showed that frankincense oil could induce selective cancer cell death. mdpi.comnih.gov The mechanism of action is thought to involve the induction of apoptosis, as evidenced by cell shrinkage and detachment. nih.gov

Table 1: Summary of Anti-Proliferative and Pro-Apoptotic Studies

Cell Line Source of this compound Observed Effect
MCF-7 (Breast) Hyptis spicigera essential oil Inhibition of cell growth. isca.me
MCF-7 (Breast) Platycladus orientalis essential oil Anti-proliferative activity. asu.edu.jo
J82 (Bladder) Frankincense (Boswellia) essential oil Selective cancer cell death, apoptosis. mdpi.comnih.gov
HCT-116 (Colon) Platycladus orientalis essential oil Anti-proliferative activity. asu.edu.jo

Ecological Functions and Plant-Environment Interactions

This compound, as a volatile organic compound (VOC) found in many plants, plays a significant role in the plant's defense mechanisms and interactions with its environment. It is a secondary metabolite that contributes to protecting the plant from herbivores and pathogens. For instance, an increased concentration of alpha-thujene in damaged pine cones suggests it functions to deter pest oviposition, indicating a direct role in pest control. This repellent property can be harnessed for developing environmentally friendly pest management strategies.

Role in Plant Defense Mechanisms Against Pathogens and Herbivores

This compound, a monoterpene, is a component of plant defense systems, which can be either consistently present (constitutive) or produced in response to a threat (induced). numberanalytics.comresearchgate.net Plants deploy a diverse arsenal (B13267) of chemical compounds, including terpenes, to protect themselves from a wide array of organisms like bacteria, fungi, insects, and other herbivores. numberanalytics.comunn.edu.ng These chemical defenses can act directly by repelling or poisoning attackers or indirectly by signaling to other organisms. numberanalytics.comscienceopen.com

Research has shown that the concentration of α-thujene, along with other terpenes, can increase significantly in response to biological threats. For instance, in Italian cypress (Cupressus sempervirens), infection with the fungal pathogen Seiridium cardinale leads to a strong induction of terpene production. nih.govresearchgate.net Studies have documented a dramatic rise in α-thujene levels in the phloem of infected cypresses, indicating its role in the tree's defensive response. researchgate.netresearchgate.net Similarly, rice plants (Oryza sativa) infested by the brown planthopper show increased levels of α-thujene, which is linked to enhanced plant defense. nih.gov The emission of α-thujene is also noted in wild cotton (Gossypium hirsutum) and cabbage plants following herbivory. biorxiv.orgnih.gov This induced production suggests that α-thujene is part of a targeted defense strategy against both pathogens and herbivores. nih.govresearchgate.net

The defensive role of terpenes like α-thujene is often due to their toxicity or their ability to deter feeding. unn.edu.ngdiva-portal.org In the case of Italian cypress, the terpene mixture found in resistant trees, which includes induced compounds like α-thujene, was more effective at inhibiting fungal growth in laboratory tests than mixtures from susceptible trees. nih.gov

Volatile Organic Compound (VOC) Emission as a Signaling Molecule

As a volatile organic compound (VOC), this compound plays a crucial role in chemical communication. acs.org Plants release VOCs to interact with their environment, sending signals that can warn other plants of danger or mediate interactions with insects. numberanalytics.comnih.govnih.gov When a plant is damaged by herbivores, it releases a specific blend of VOCs known as herbivore-induced plant volatiles (HIPVs). nih.govnih.gov this compound is a frequently identified component of these HIPV blends in various plant species, including rice, cabbage, and wild cotton. nih.govbiorxiv.orgoup.com

The emission of these volatile signals is a key part of both direct and indirect plant defense strategies. scienceopen.comfrontiersin.org These chemical messages are not isolated; they are part of a complex "infochemical" web where different organisms can intercept and use the information. usp.brnih.gov The specific blend of volatiles released can provide detailed information about the nature of the threat to other plants and insects in the vicinity. nih.gov

Inter-plant Communication and Induced Defenses

The release of VOCs like this compound from a damaged plant can act as an airborne warning to its neighbors. nih.govnih.gov Upon detecting these chemical cues, nearby plants can activate their own defense systems in preparation for a potential attack, a phenomenon known as priming. nih.govnih.gov This pre-emptive activation can lead to a faster and stronger defense response when the receiver plant is actually attacked. oup.com

Plant-Insect Interactions:

The volatile blend containing this compound can directly deter pests. One significant effect is the inhibition of oviposition, where female insects are discouraged from laying their eggs on a plant. core.ac.uk This is a crucial defense, as it prevents the next generation of herbivores from developing on the plant. scienceopen.com

For example, research has demonstrated that the volatile compounds from basil (Ocimum gratissimum), which include this compound, significantly deter the tomato leafminer (Tuta absoluta) from laying eggs on nearby tomato plants. researchgate.netuliege.be In one study, the volatile profile of O. gratissimum was found to contain 6.7% α-thujene. researchgate.net Similarly, an essential oil from Plectranthus neochilus, containing 11.70% α-thujene, was the most effective among several tested oils at repelling and deterring oviposition by the silverleaf whitefly (Bemisia tabaci) on tomato. researchgate.net

Furthermore, studies on Huashan pine cones damaged by the pine cone borer (Dioryctria pryeri) showed a significant increase in the relative content of α-thujene (a 186.36% rise). foreverest.net This induced increase is believed to be a key factor in inhibiting further oviposition by the pest. foreverest.net

In addition to deterring herbivores, herbivore-induced plant volatiles (HIPVs) serve as an indirect defense by broadcasting a "distress signal" that attracts the natural enemies of the attacking insects. nih.govoup.comwur.nl Predators and parasitoids use these chemical cues to locate their prey and hosts with greater efficiency. nih.govwur.nlsemanticscholar.org

This compound is a common component of the volatile blends that mediate these tritrophic (plant-herbivore-natural enemy) interactions. oup.comresearchgate.netnih.gov For instance, rice plants infested with the brown planthopper release α-thujene, and these plants become more attractive to the planthopper's egg parasitoid, Anagrus nilaparvatae. nih.gov Cabbage plants damaged by Plutella xylostella caterpillars also release α-thujene as part of a volatile blend that attracts parasitoids. nih.govresearchgate.net The predator Chrysopa sinica is attracted to persimmon trees infested with the Japanese wax scale, which release a blend dominated by terpenoids including 3-thujene (an isomer of α-thujene). semanticscholar.org

The role of this compound in pollinator behavior is complex, as floral scents are intricate mixtures where the presence and proportion of each component are critical. embrapa.br Terpenoids in these scents can act as either attractants or repellents. embrapa.brresearchgate.net

Contribution to Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation

Alpha-thujene, as a volatile organic compound (VOC) emitted from plants, plays a role in atmospheric chemistry, particularly in the formation of Secondary Organic Aerosol (SOA). ichf.edu.pl When released into the atmosphere, it interacts with various oxidants like ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•) through gas-phase, aqueous-phase, and multiphase oxidation processes. ichf.edu.pl These reactions lead to the formation of less volatile products that can partition into the particle phase, contributing to SOA formation and growth. ichf.edu.plucdavis.edu

Detailed analysis using advanced mass spectrometry techniques has identified a range of products from these reactions. Semivolatile compounds with chemical formulas of C₁₀H₁₄₋₁₆O₃₋₇ have been measured as abundant products. acs.orgnih.gov However, the process is complex, and fragmentation pathways also occur, leading to the formation of more volatile products, such as C₅₋₇ fragments, which compete with the SOA formation processes. acs.orgnih.gov Further analysis of the particle composition has identified specific structural isomers of abundant product ions, including C₈H₁₃O₅⁻ and C₁₉H₂₇O₇⁻. acs.orgnih.gov

The data below summarizes key findings from laboratory studies on α-thujene ozonolysis and SOA formation.

Table 1: Products Identified from α-Thujene Ozonolysis

Product Category Chemical Formula/Ion Volatility Significance
Semivolatile Compounds C₁₀H₁₄₋₁₆O₃₋₇ Semivolatile Abundant products contributing to SOA mass. acs.orgnih.gov
Volatile Fragments C₅₋₇ fragments Intermediate Volatility Result from competing fragmentation pathways. acs.orgnih.gov

Plant Growth Regulation Studies

For instance, research on oregano (Origanum vulgare L.) investigated the effects of foliar application of different PGRs, including gibberellic acid (GA₃), indole-3-butyric acid (IBA), and kinetin (B1673648) (KIN), at various concentrations. scientiaplena.org.br The results, as detailed in the table below, showed that these treatments altered the chemical composition of the essential oil, including the percentage of α-thujene. scientiaplena.org.br

Table 2: Effect of Plant Growth Regulators on α-Thujene Content in Origanum vulgare L. Essential Oil

Treatment Dose (mg L⁻¹) α-Thujene (%)
Control 0 0.33
GA₃ 25 0.08
GA₃ 50 0.17
GA₃ 100 0.45
IBA 25 0.35
IBA 50 0.10
IBA 100 0.19
KIN 25 0.38
KIN 50 0.48
KIN 100 0.19

Data sourced from de Castro et al. (2022) scientiaplena.org.br

In another study on thyme (Thymus daenensis Celak.), the foliar application of salicylic (B10762653) acid (SA) was found to significantly increase the content of α-thujene in the plant's essential oil, particularly under water-deficit (stressed) conditions. epa.gov Similarly, research on peppermint (Mentha piperita L.) under salt stress showed that treatment with salicylic acid could influence the production of essential oil components, including α-thujene. researchgate.net These findings demonstrate that external application of phytohormones can modulate the metabolic pathways responsible for producing monoterpenes like α-thujene. epa.govresearchgate.net

Structure Activity Relationship Sar Studies

Correlating Molecular Structure with Biological Activities

The specific arrangement of atoms and functional groups in the alpha-thujene (B106647) molecule is fundamental to its bioactivity. It possesses a bicyclo[3.1.0]hex-2-ene skeleton, which is substituted at position 2 with a methyl group and at position 5 with an isopropyl group. ebi.ac.uk This structure is responsible for its observed antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai

The importance of the core structure and functional groups becomes evident when comparing alpha-thujene to its isomers and related monoterpenes:

vs. Beta-Thujene (B1209467) : These two are isomers, differing in the location of the double bond within the bicyclic framework. foreverest.net This structural difference affects their volatility and how they interact with biological targets. foreverest.net For instance, beta-thujene is often associated with stronger insect-repellent activity.

vs. Sabinene (B1680474) : Sabinene is another double-bond isomer of thujene. ebi.ac.ukforeverest.net While it shares the bicyclic structure, its differing double bond placement leads to variations in antimicrobial efficacy and aroma profiles.

vs. Thujone : The presence of a ketone group in thujone, which alpha-thujene lacks, makes thujone more reactive and imparts neurotoxic properties. Alpha-thujene's lack of this ketone functional group results in lower toxicity.

Table 1: Structure-Activity Relationship of alpha-Thujene and Related Compounds

CompoundKey Structural Feature(s)Impact on Activity
alpha-Thujene Bicyclo[3.1.0]hex-2-ene skeleton; lacks ketone group. ebi.ac.ukPossesses antimicrobial and antioxidant properties; lower toxicity compared to thujone.
beta-Thujene Isomer with a different double bond position. foreverest.netAffects volatility and interaction with biological targets; associated with insect-repellent activity.
Sabinene Isomer with a different double bond position. ebi.ac.ukforeverest.netDifferences in aroma and antimicrobial efficacy compared to alpha-thujene.
Thujone Contains a ketone functional group. More reactive and neurotoxic; modulates the GABA-gated chloride channel. ffhdj.com

Stereochemical Influence on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral natural compounds. nih.gov Many chiral monoterpenes are produced in nature in both enantiomeric forms, (+)- and (-)-, and these enantiomers often exhibit distinct biological properties. ontosight.ainih.gov The specific spatial orientation can drastically alter interactions with biological targets like enzymes and receptors, which are themselves chiral. solubilityofthings.com

Alpha-thujene exists in two enantiomeric forms: (+)-alpha-thujene and (-)-alpha-thujene, which are non-superimposable mirror images of each other. ontosight.ai While extensive research has been conducted on the bioactivity of alpha-thujene as a component of essential oils, specific comparative studies detailing the differing efficacy between its individual enantiomers are not widely reported in the provided literature.

However, the principle of stereochemical influence is well-documented in other related monoterpenes, illustrating the importance of chirality:

Pinenes : The optical isomers of pinene show different bioactivities. The (-)-α- and (-)-β-pinene enantiomers possess antiviral properties, whereas the (+)-enantiomers exhibit antimicrobial activity against various fungi and bacteria, including methicillin-resistant Staphylococcus aureus. ffhdj.com

Carvone : The enantiomers of this monoterpene are famously distinguished by their scent; (+)-carvone smells of caraway, while (-)-carvone (B1668593) has a spearmint odor, a direct result of their interaction with different olfactory receptors. nih.gov

This established precedent in similar monoterpenes suggests that the stereochemistry of this compound is likely a critical factor in its specific biological functions. The (5S, αS) isomers of some bioactive compounds have shown significantly higher antiplasmodial activity, suggesting that uptake into cells can be stereoselective. nih.gov This highlights that the spatial arrangement of this compound is crucial for its biological efficacy, potentially influencing everything from its antimicrobial potency to its metabolic pathway. nih.govsolubilityofthings.com

Table 2: Stereochemical Influence on Biological Activity in Monoterpenes

Compound/IsomerStereochemical FormObserved Biological Distinction
Pinene (+)-EnantiomersExhibit antimicrobial activity against Candida albicans and MRSA. ffhdj.com
Pinene (-)-EnantiomersPossess antiviral properties against infectious bronchitis virus. ffhdj.com
Carvone (+)-CarvoneSmells of caraway. nih.gov
Carvone (-)-CarvoneProduces a spearmint odor. nih.gov
alpha-Thujene (+)- and (-)-EnantiomersEnantiomers exist, but specific comparative biological data is limited in search results. ontosight.ai

Future Directions in Alpha Thujene Research

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

Future research must prioritize the complete elucidation of the biosynthetic pathway of (-)-alpha-thujene. The biosynthesis of monoterpenes commences with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol phosphate (B84403) (MEP) pathway in plants. These units are condensed to form geranyl diphosphate (GPP), the direct precursor to monoterpenes.

The conversion of GPP to this compound is catalyzed by specific enzymes known as terpene synthases (TPSs). While the general pathway is understood, the specific TPS responsible for this compound synthesis and its catalytic mechanism are not fully characterized in all relevant plant species. Future studies should focus on identifying and characterizing these enzymes. For instance, research could uncover multi-product TPS enzymes that produce this compound alongside other monoterpenes like (+)-sabinene, depending on the plant species.

Furthermore, the regulatory networks governing the expression of these TPS genes remain a critical area for investigation. The production of this compound is tightly controlled at the genetic level, with transcription factors playing a pivotal role in modulating TPS gene expression in response to developmental cues and environmental stimuli. Understanding these regulatory networks is essential for comprehending how plants control the synthesis of this compound.

Table 1: Key Stages for Future Biosynthetic Research on this compound

Research FocusKey ObjectivesPotential Impact
Enzyme IdentificationIsolate and characterize the specific this compound synthase(s) from various plant sources.Enables targeted genetic engineering for enhanced production.
Catalytic MechanismElucidate the precise stereochemical mechanism by which the synthase converts GPP to this compound.Provides insights for protein engineering and the creation of novel catalysts.
Gene RegulationIdentify transcription factors and signaling pathways that control the expression of this compound synthase genes.Allows for the manipulation of regulatory networks to control compound yield.

Advanced Spectroscopic Characterization for Conformational Analysis

A comprehensive understanding of the three-dimensional structure and conformational flexibility of this compound is crucial for explaining its biological activity and chemical reactivity. Future research should employ a combination of advanced spectroscopic techniques and computational methods to achieve a detailed conformational analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Advanced NMR techniques, such as the measurement of spin-spin coupling constants and Nuclear Overhauser Effect (NOE) data, can provide detailed information about the relative orientation of atoms and the populations of different conformers in solution. nih.gov

Vibrational Circular Dichroism (VCD) offers another layer of structural insight. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational isomers. nih.gov Comparing experimental VCD spectra of this compound with spectra predicted by quantum mechanical calculations for different possible conformers can validate theoretical models and identify the most stable conformations. acs.org

These experimental approaches should be complemented by high-level computational studies to explore the potential energy surface of the molecule. Such calculations can identify all energetically accessible conformers and predict their relative stabilities, providing a theoretical framework for interpreting the spectroscopic data. nih.gov

Mechanistic Studies of Biological Activities at Molecular and Cellular Levels

This compound has been associated with several biological activities, including anti-inflammatory and antimicrobial effects. foreverest.netforeverest.net However, the underlying molecular and cellular mechanisms are not well understood. Future research must move beyond preliminary activity screening to detailed mechanistic investigations.

For its anti-inflammatory properties, studies should aim to identify specific cellular targets. Research on other monoterpenes, such as α-pinene, has shown inhibition of key inflammatory pathways like NF-κB and JNK, leading to reduced expression of inflammatory genes (e.g., iNOS) and catabolic enzymes (e.g., MMPs). nih.gov Future studies on this compound should investigate its effect on these and other signaling cascades (e.g., PI3K/AKT) in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. mdpi.commdpi.com The modulation of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) should also be quantified.

Regarding its antimicrobial and insecticidal activities, research should focus on identifying the precise mode of action. For many essential oil components, these effects are attributed to the disruption of microbial cell membranes or the inhibition of critical enzymes. nih.gov For insecticidal action, potential targets include key components of the insect nervous system, such as the gamma-aminobutyric acid (GABA) receptor or the enzyme acetylcholinesterase (AChE). researchgate.net Investigating these potential mechanisms at a molecular level will provide a robust scientific basis for its reported biological effects.

Development of Sustainable Production Methods via Metabolic Engineering

The production of this compound currently relies on its extraction from plant sources, which can be inefficient and subject to environmental variability. Metabolic engineering of microorganisms offers a promising alternative for sustainable, scalable, and cost-effective production. mdpi.com

Future efforts in this area will involve engineering microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govnih.gov This process involves several key steps:

Pathway Introduction: Introducing the necessary biosynthetic genes into the microbial host. This includes genes for the MEP or mevalonate (B85504) (MEV) pathways to increase the supply of the precursors IPP and DMAPP. nih.gov

Precursor Channeling: Overexpressing a suitable geranyl diphosphate synthase (GPPS) to efficiently convert IPP and DMAPP into GPP, the direct precursor for monoterpenes. researchgate.net

Terpene Synthesis: Introducing and optimizing the expression of the specific this compound synthase gene to convert GPP into the target molecule.

A significant challenge in the microbial production of monoterpenes is their potential toxicity to the host cells. researchgate.net Therefore, future research must also focus on strategies to mitigate this toxicity, such as engineering robust microbial strains, implementing in situ product removal systems, or targeting the product to specific cellular compartments. The ultimate goal is to develop a yeast or bacterial cell factory capable of high-titer production of this compound from simple, renewable feedstocks like glucose. copernicus.org

Table 2: Metabolic Engineering Strategies for this compound Production

StrategyDescriptionExample Target Genes/Pathways
Precursor Supply EnhancementUpregulating native or heterologous pathways to increase the pool of IPP and DMAPP.MEP pathway enzymes (e.g., DXS, DXR) in E. coli; MEV pathway enzymes in yeast.
Intermediate OptimizationExpressing a highly active GPP synthase to channel precursors towards monoterpene synthesis.GPP synthase from Abies grandis.
Final Product SynthesisIntroducing a codon-optimized gene for a specific this compound synthase.TPS genes identified from plants like Litsea cubeba or Boswellia serrata.
Toxicity MitigationDeveloping strategies to reduce the toxic effects of monoterpene accumulation on the host cell.Efflux pumps, solvent-tolerant strains, two-phase fermentation systems.

Ecological Role Elucidation in Complex Multitrophic Interactions

This compound, as a volatile organic compound (VOC), likely plays a crucial role in mediating complex ecological interactions. Future research should aim to elucidate these roles within multitrophic systems, which involve interactions across more than two trophic levels (e.g., plant-herbivore-predator).

Studies have indicated that the emission of this compound can be a signal of plant stress. For example, in Platycladus orientalis, an increased relative content of α-thujene in the bark is associated with weakened trees, potentially acting as a chemical cue for host selection by herbivorous insects like Semanotus bifasciatus. foreverest.net Similarly, the concentration of α-thujene has been observed to increase in pine cones after they have been damaged by insects. foreverest.net

Future ecological research should investigate how these herbivore-induced changes in this compound emissions affect the third trophic level. It is plausible that predators or parasitoids of the herbivores use this compound as a chemical cue to locate their prey or hosts. This would be a form of indirect plant defense. Elucidating these complex communication networks requires sophisticated field and laboratory experiments, including behavioral assays with various insects and detailed chemical analysis of plant volatiles under different ecological conditions. Understanding these interactions is fundamental to appreciating the ecological significance of this compound in natural ecosystems.

Q & A

Q. What are the standard analytical methods for identifying (-)-α-Thujene in complex plant extracts or synthetic mixtures?

To identify (-)-α-Thujene, researchers typically combine gas chromatography–mass spectrometry (GC-MS) for separation and preliminary identification, followed by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Retention indices (RI) using non-polar columns (e.g., DB-5) are critical for distinguishing it from structurally similar monoterpenes like α-pinene or sabinene. For quantification, internal standards (e.g., n-alkanes) and calibration curves should be validated for linearity and sensitivity .

Q. What are the common challenges in synthesizing (-)-α-Thujene enantioselectively at the laboratory scale?

Enantioselective synthesis requires chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control the stereochemistry during cyclization. Challenges include avoiding racemization and isolating the desired enantiomer from byproducts. Researchers should optimize reaction parameters (temperature, solvent polarity) and employ purification techniques like chiral column chromatography or crystallization. Purity must be verified via polarimetry and chiral GC .

Q. How can researchers ensure the stability of (-)-α-Thujene during storage for long-term experimental use?

Stability studies should assess degradation under varying conditions (light, temperature, oxygen exposure). Store (-)-α-Thujene in amber vials under inert gas (argon/nitrogen) at -20°C. Regular stability checks via GC-MS or HPLC are recommended. Antioxidants (e.g., BHT) may be added, but their interference with biological assays must be evaluated .

Advanced Research Questions

Q. How can contradictory data on (-)-α-Thujene’s biological activity (e.g., antimicrobial vs. non-active results) be systematically resolved?

Contradictions often arise from variability in sample purity, assay conditions, or microbial strains. Researchers should:

  • Standardize purity thresholds (≥95% by GC).
  • Replicate assays across multiple models (e.g., Gram-positive/-negative bacteria, fungal strains).
  • Perform dose-response studies to establish minimum inhibitory concentrations (MICs).
  • Use meta-analysis to contextualize findings against literature, adjusting for methodological differences (e.g., broth microdilution vs. disk diffusion) .

Q. What experimental strategies are effective in elucidating the metabolic pathways of (-)-α-Thujene in mammalian systems?

Combine in vitro hepatic microsome assays with in vivo pharmacokinetic studies. Use isotopic labeling (e.g., ¹⁴C or deuterated analogs) to track metabolites via LC-HRMS. For enzyme identification, employ cytochrome P450 inhibition assays and recombinant enzyme panels. Data should be cross-validated with in silico predictions (e.g., molecular docking or QSAR models) .

Q. How can researchers design experiments to differentiate (-)-α-Thujene’s direct pharmacological effects from those of its degradation products?

  • Perform time-course studies to correlate bioactivity with compound stability.
  • Use controlled degradation (e.g., heat/UV exposure) and compare bioactivity of fresh vs. degraded samples.
  • Isolate degradation products (e.g., via preparative HPLC) and test individually.
  • Employ knockdown models (e.g., CRISPR/Cas9) to silence enzymes involved in metabolite activation .

Q. What methodological frameworks are recommended for studying (-)-α-Thujene’s synergistic interactions with other terpenes in essential oils?

Use checkerboard assays or isobolographic analysis to quantify synergy/antagonism. Fractional inhibitory concentration indices (FICIs) can classify interactions. For mechanistic insights, pair omics approaches (transcriptomics/proteomics) with pathway enrichment analysis. Molecular dynamics simulations may predict binding cooperativity at target sites .

Methodological & Reproducibility Considerations

Q. How should researchers address batch-to-batch variability in plant-derived (-)-α-Thujene for reproducible experiments?

  • Source plant material from controlled cultivation (fixed geography, harvest time).
  • Validate chemical profiles via GC-MS for each batch.
  • Report extraction parameters (e.g., solvent, duration) in detail.
  • Use synthetic (-)-α-Thujene as a reference to isolate environmental effects .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of (-)-α-Thujene in cell-based assays?

Fit dose-response data to nonlinear regression models (e.g., log[inhibitor] vs. response in Prism). Account for heteroscedasticity via weighted least squares. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Replicate experiments ≥3 times to ensure power (>0.8) .

Q. How can computational methods enhance the study of (-)-α-Thujene’s structure-activity relationships (SAR)?

Apply molecular docking to predict binding affinities at targets (e.g., TRP channels). Use QSAR models trained on terpene libraries to prioritize analogs for synthesis. Machine learning (e.g., random forests) can identify physicochemical properties (logP, polar surface area) critical to bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.